7-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic compound that features both benzoxazine and benzothiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazine and benzothiazepine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the sulfonyl and thiazepine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
Chemistry
In chemistry, 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In industry, the compound’s unique properties make it useful in the development of advanced materials. It may be used in the production of polymers, coatings, and other materials that require specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine and benzothiazepine derivatives, such as:
- 3-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)BENZOIC ACID
- 2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YLSULFONYL)BENZOIC ACID
Uniqueness
What sets 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE apart is its combined benzoxazine and benzothiazepine structure. This dual functionality provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N2O4S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
7-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C17H16N2O4S2/c20-17-7-10-24-16-6-5-12(11-13(16)18-17)25(21,22)19-8-9-23-15-4-2-1-3-14(15)19/h1-6,11H,7-10H2,(H,18,20) |
InChI Key |
YEOTZRYHLJHLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)N3CCOC4=CC=CC=C43)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.